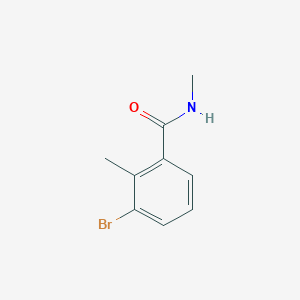
3-bromo-N,2-dimethylbenzamide
Overview
Description
3-bromo-N,2-dimethylbenzamide is a chemical compound with the molecular formula C9H10BrNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-bromo-N,2-dimethylbenzamide consists of a benzamide core with a bromine atom at the 3-position and two methyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
3-bromo-N,2-dimethylbenzamide is a solid substance . It has a predicted boiling point of 322.3±25.0 °C and a predicted density of 1.417±0.06 g/cm3 .Scientific Research Applications
Imaging Agent Synthesis
One significant application of 3-bromo-N,2-dimethylbenzamide derivatives is in the synthesis of imaging agents. For example, Shiue, Fang, and Shiue (2003) synthesized N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzamide as a precursor for creating a serotonin transporter imaging agent, demonstrating potential in neuroimaging and diagnosing neurological disorders (Shiue, Fang, & Shiue, 2003).
Chemical Synthesis and Kinetics
Chen Hong-bo (2010) focused on the Hofmann degradation reaction to synthesize 3,5-dimethylbenzamide, highlighting the role of 3-bromo-N,2-dimethylbenzamide derivatives in chemical synthesis and kinetics studies (Chen Hong-bo, 2010).
Nanoparticle Formation and Fluorescence
In the field of nanotechnology, Fischer, Baier, and Mecking (2013) utilized compounds including bromo derivatives to create fluorescent nanoparticles. This research could be instrumental in developing new materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Agricultural Chemistry
Polymer Science
In polymer science, Qifeng Wang, Ryo Takita, Yuuta Kikuzaki, and F. Ozawa (2010) explored the use of bromo derivatives in the dehydrohalogenative polycondensation process, expanding the understanding of polymer formation mechanisms (Wang, Takita, Kikuzaki, & Ozawa, 2010).
Cancer Imaging
The compound has been used in cancer imaging studies. For example, Rowland et al. (2006) synthesized high-affinity 76Br-labeled σ2-receptor ligands using a related compound, aiding in the identification of breast tumors in vivo (Rowland et al., 2006).
Spectroscopic and Computational Studies
Ramesh et al. (2020) conducted spectroscopic and DFT studies on bromo-based chalcone derivatives, providing insights into the chemical properties and molecular interactions of such compounds (Ramesh et al., 2020).
Safety And Hazards
The safety data sheet for 3-bromo-N,2-dimethylbenzamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
3-bromo-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJGPLAMMRABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,2-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)
![3-[(Cyclobutylmethyl)(propan-2-yl)amino]propan-1-ol](/img/structure/B1400086.png)
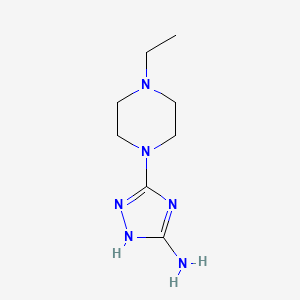
![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
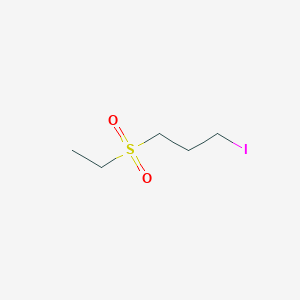

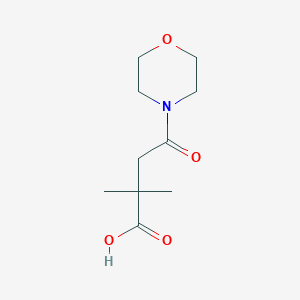
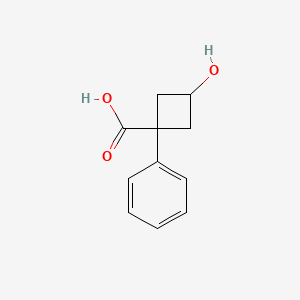

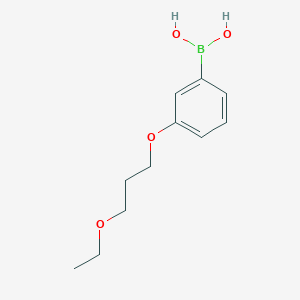
![[5-Iodo-4-(1-methanesulfonyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1400103.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)